molecular formula C8H9F3N2 B13030646 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Cat. No.: B13030646
M. Wt: 190.17 g/mol
InChI Key: TVDNQPLEOCZLRY-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an ethane-1,2-diamine derivative featuring a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 4-positions. This trifluorinated aromatic moiety confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in drug design where fluorine substitution is leveraged to improve bioavailability and target binding .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2

InChI Key

TVDNQPLEOCZLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(CN)N)F)F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethane-1,2-diamine backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of fluorine atoms significantly influence physicochemical properties. For example:

  • 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 789429-61-4) has a single trifluoromethyl group at the meta position.
  • (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine (CAS 1213488-84-6) replaces fluorine with chlorine, introducing stronger electron-withdrawing effects but greater steric bulk, which may affect binding affinity in biological systems .
Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Molecular Weight LogP* (Predicted) Key Applications
1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2,3,4-F₃ 204.19† 1.8 Antimicrobial, Drug Design
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 3-CF₃ 204.19 2.1 Corrosion Inhibition
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2-Cl, 4-F 233.65 2.3 Antimycobacterial Agents
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) Geranyl, Adamantyl 392.58 5.9 Tuberculosis Treatment

*LogP: Octanol-water partition coefficient (estimated using ChemDraw). †Calculated from .

Biological Activity

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluorophenyl group attached to an ethane-1,2-diamine backbone, enhances its biological activity through interactions with specific molecular targets such as enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H10_{10}F3_{3}N2_{2}
  • Molecular Weight : Approximately 190.17 g/mol
  • Structural Features : The trifluoromethyl group increases lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activities and receptor signaling pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
  • Receptor Modulation : It can influence receptor functions critical for various signaling pathways.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

Cell LineIC50_{50} (µM)Mechanism of Action
HCT-1165.4Induces apoptosis and cell cycle arrest
MCF-77.8G0/G1 and G2/M phase arrest
HeLa6.5Apoptosis induction

These studies indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on HCT-116 cells:

  • The compound induced a concentration-dependent increase in sub-G1 cell populations, indicating apoptosis.
  • Flow cytometry analysis revealed significant cell cycle arrest at G0/G1 and G2/M phases .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with Dipeptidyl Peptidase IV (DPP4):

  • Inhibition of DPP4 led to increased levels of active incretins, enhancing insulin secretion and reducing glucagon release.
  • This mechanism suggests potential applications in diabetes management .

Pharmacological Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Anticancer Therapy : Due to its cytotoxic effects on cancer cells.
  • Diabetes Management : Through modulation of incretin levels via DPP4 inhibition.

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